

Application Note: Quantitation of AGI-026 in Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name:	AGI-026
CAS No.:	1446501-77-4
Cat. No.:	B605231

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Introduction & Scientific Context

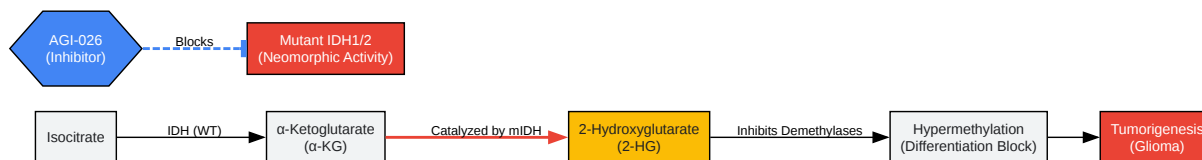
AGI-026 (AGI-12026) is a potent, brain-penetrant small molecule inhibitor targeting mutant Isocitrate Dehydrogenase 1 and 2 (IDH1/2). Unlike first-generation inhibitors, **AGI-026** is designed to cross the blood-brain barrier (BBB), making it a critical candidate for treating IDH-mutant gliomas.

The therapeutic mechanism relies on blocking the neomorphic activity of mutant IDH enzymes, which convert

-ketoglutarate (

-KG) into the oncometabolite 2-hydroxyglutarate (2-HG). Accurate plasma quantification is essential to correlate systemic exposure with 2-HG suppression and pharmacodynamic (PD) response.

Mechanism of Action



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Figure 1: Mechanism of Action. **AGI-026** inhibits the mutant IDH enzyme, preventing the accumulation of the oncometabolite 2-HG.

Compound Properties & Method Strategy

Effective method development requires aligning the analytical conditions with the molecule's physicochemical properties.

Property	Data for AGI-026	Analytical Implication
Chemical Formula	C ₁₈ H ₁₅ F ₆ N ₇	Nitrogen-rich; highly amenable to Positive ESI.
Molecular Weight	443.35 g/mol	Precursor Ion [M+H] ⁺ : ~444.4 m/z.
Lipophilicity	High (Brain Penetrant)	Requires C18 Reverse Phase chromatography.
Solubility	DMSO, Methanol	Stock solutions should be prepared in DMSO/MeOH.

Internal Standard (IS) Strategy:

- Primary Choice: Stable Isotope Labeled **AGI-026** (

,

, or

).

- Alternative: If SIL is unavailable, use a structural analog like Enasidenib (AG-221) or Diazepam (general lipophilic IS), provided retention times are distinct but extraction recovery is similar.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]

- Reference Standard: **AGI-026** (>98% purity).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
- Biological Matrix: Drug-free plasma (K₂EDTA or Heparin).

Stock and Working Solutions

- Stock Solution (1 mg/mL): Dissolve 1.0 mg **AGI-026** in 1.0 mL DMSO. Store at -20°C.
- Working Standard (WS): Serially dilute Stock in 50:50 ACN:Water to generate calibration levels (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).
- Internal Standard (IS) Solution: Prepare at a fixed concentration (e.g., 500 ng/mL) in ACN.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its high recovery of lipophilic small molecules and compatibility with high-throughput workflows.

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
- Spike: Add 10 µL of Working Standard (for Cal/QC) or solvent (for samples).
- Extract: Add 200 µL of IS Solution (in 100% ACN) to precipitate proteins.
 - Ratio 1:4 (Plasma:Organic) ensures >98% protein removal.
- Vortex: Mix vigorously for 2 minutes.

- Centrifuge: Spin at 13,000 × g for 10 minutes at 4°C.
- Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to reduce solvent strength and improve peak shape).

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

- Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[1]
- Injection Volume: 2–5 µL.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial equilibration
0.50	5	Load sample
3.00	95	Elution of AGI-026
4.00	95	Wash
4.10	5	Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry Parameters:

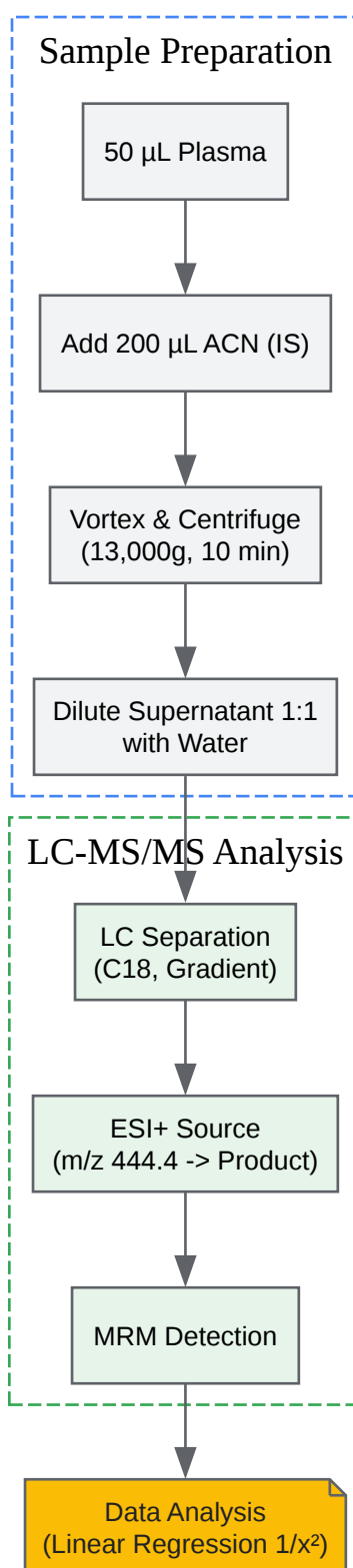
- Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4][5][6]

- Scan Mode: Multiple Reaction Monitoring (MRM).[\[4\]](#)[\[5\]](#)[\[7\]](#)
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 500°C.

MRM Transitions:

- Precursor Ion:444.4 m/z ().
- Product Ions: Must be optimized experimentally. Based on structure (fluorinated heterocycle), expect losses of HF (20 Da) or fragmentation of the amide linker.
 - Quantifier:444.4
[Optimized Fragment 1] (Highest Intensity)
 - Qualifier:444.4
[Optimized Fragment 2] (Confirmation)

Workflow Diagram



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Figure 2: Bioanalytical Workflow. From plasma extraction via protein precipitation to LC-MS/MS quantification.[4][8]

Method Validation (FDA/EMA M10 Guidelines)

To ensure "Trustworthiness" and regulatory compliance, the method must undergo the following validation steps:

- Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of **AGI-026**.
- Linearity:
 - Range: 1.0 – 1000 ng/mL (Typical for potent targeted therapies).
 - Regression: Linear with weighting.
 - Criterion:
.[6]
- Accuracy & Precision:
 - QC Levels: LLOQ, Low, Mid, High.
 - Intra/Inter-day: CV 15% (20% for LLOQ).
- Matrix Effect: Compare post-extraction spike vs. neat solution. Value should be 85–115%.
- Recovery: Compare pre-extraction spike vs. post-extraction spike. Consistent recovery (>70%) is required.

Troubleshooting & Expert Insights

- Carryover: Due to the lipophilic nature of **AGI-026** (Fluorine content), carryover may occur on the C18 column.
 - Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.
- Peak Tailing: If observed, increase the column temperature to 50°C or add 5mM Ammonium Formate to the aqueous mobile phase to improve ionic strength.
- Stability: IDH inhibitors can be sensitive to light. Perform stability assessments (Benchtop, Freeze-Thaw) in amber vials.

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